[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride
Description
[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,2-oxazole (isoxazole) ring substituted with a methoxymethyl group at position 3 and an aminomethyl group at position 5, forming a hydrochloride salt.
Properties
IUPAC Name |
[3-(methoxymethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-9-4-5-2-6(3-7)10-8-5;/h2H,3-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTOFDVYGALRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225141-72-8 | |
| Record name | 1-[3-(methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-methylisoxazole with methoxymethyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocycle.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride with five analogs:
<sup>*</sup>LogP values estimated based on substituent polarity and available data.
Key Observations:
- Polarity : The target compound’s methoxymethyl group confers higher polarity (lower LogP ~0.2) compared to phenyl- or chlorophenyl-substituted analogs (LogP 1.8–2.5). This enhances aqueous solubility, critical for bioavailability in drug design .
- Hydrogen Bonding: All compounds have 2 H-bond donors (NH2 and HCl), but oxadiazole derivatives (e.g., ) exhibit higher acceptor counts (4 vs. 3 in oxazoles), influencing protein binding.
Hazard Profiles
- Target Compound : Likely shares hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) with structurally similar hydrochlorides like (3-Phenylisoxazol-5-yl)methylamine hydrochloride .
- Oxadiazole Derivatives: Additional hazards (e.g., H302: harmful if swallowed) are noted for (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride .
Biological Activity
[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride is a chemical compound classified within the oxazole family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : [3-(methoxymethyl)-1,2-oxazol-5-yl]methanamine; hydrochloride
- Molecular Formula : C₆H₈ClN₂O₂
- Molecular Weight : 179.60 g/mol
- CAS Number : 2225141-72-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is hypothesized that the compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thus preventing substrate binding and subsequent catalytic activity.
Biological Activities
Research indicates that compounds with oxazole rings often exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar oxazole derivatives have demonstrated efficacy against various bacterial strains .
- Anticancer Properties : Investigations into related oxazole compounds have shown potential anticancer effects, suggesting that this compound could also be explored for similar therapeutic applications .
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on the antimicrobial properties of oxazole derivatives indicated that modifications in the oxazole structure can lead to enhanced activity against resistant bacterial strains. The presence of the methoxymethyl group in this compound is believed to contribute positively to its bioactivity .
- Cytotoxicity Testing : In vitro cytotoxicity assays have been performed on several derivatives of oxazole compounds. These studies typically assess cell viability in the presence of the compound, showing promising results for certain derivatives that could indicate potential for further development as anticancer agents .
- Structure-Activity Relationship (SAR) : Research into the SAR of oxazole compounds has revealed that modifications at specific positions on the oxazole ring significantly influence biological activity. The unique substitution pattern in this compound may provide insights into optimizing its efficacy against targeted biological pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-amino-5-methylisoxazole | Isoxazole core without methoxy or amine groups | Mild antimicrobial properties |
| 2,3-dimethoxybenzamide | Contains methoxy groups but different core | Anticancer properties |
| [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine | Unique methoxymethyl and methanamine groups | Potential antimicrobial and anticancer |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride, and what are the critical reaction steps?
- Methodology : The compound can be synthesized via oxime formation followed by cyclization and functionalization. For example, oxazole rings are often constructed by reacting hydroxylamine derivatives with carbonyl-containing precursors under alkaline conditions, followed by chlorination and amine group introduction . Key steps include controlling pH during oxime formation (to avoid side reactions) and optimizing chlorination agents (e.g., PCl₅ or SOCl₂) to ensure high yield of the oxazole intermediate. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the methoxymethyl and oxazole ring positions.
- HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted intermediates).
- Elemental analysis (C, H, N, Cl) to validate the empirical formula .
- FT-IR to identify functional groups (e.g., C-O-C stretch of methoxymethyl at ~1100 cm⁻¹) .
Q. What safety protocols are necessary for handling this compound in the laboratory?
- Guidelines :
- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical safety goggles to prevent inhalation, skin, or eye contact .
- Ventilation : Use fume hoods during synthesis or handling to minimize vapor exposure .
- Storage : Store in sealed glass containers at 2–8°C in a dry, dark environment to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and what decomposition products form?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Expose the compound to buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC and identify products (e.g., free amine or oxazole ring-opened derivatives) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Evidence suggests methoxymethyl groups may hydrolyze at >100°C, forming formaldehyde and secondary amines .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Approach :
- Solvent Effects : Compare NMR data in DMSO-d₆ vs. CDCl₃; methoxymethyl proton shifts vary due to hydrogen bonding in polar solvents .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., ²H labeling of the methoxymethyl group) .
- Cross-Validation : Use computational tools (DFT) to predict shifts and match experimental data .
Q. What strategies optimize reaction yields when introducing the methanamine group to the oxazole scaffold?
- Optimization :
- Catalysis : Use Pd/C or CuI catalysts for amine coupling reactions, ensuring inert atmospheres to prevent oxidation .
- Protection/Deprotection : Temporarily protect the amine with Boc groups during synthesis to avoid side reactions, followed by HCl-mediated deprotection .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) vs. ethereal solvents (THF) to balance reactivity and solubility .
Q. What are the challenges in detecting trace impurities in this compound, and how can they be mitigated?
- Analytical Challenges :
- Byproduct Identification : Use high-resolution LC-MS to detect low-abundance impurities (e.g., chlorinated side products from incomplete cyclization) .
- Limit of Detection (LOD) : Optimize HPLC gradients to separate structurally similar impurities (e.g., regioisomers of the oxazole ring) .
Contradictions and Recommendations
- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from differences in chlorination efficiency or amine protection methods. Standardize reaction conditions (temperature, stoichiometry) and validate with kinetic studies .
- Ecotoxicity Data Gaps : Limited ecotoxicological data require researchers to extrapolate from structurally related compounds (e.g., methoxyphenamine derivatives) and conduct acute toxicity assays using Daphnia magna or algae models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
